Cyclohexylacetone

Thermal Stability Volatility Control Formulation Science

Cyclohexylacetone (CAS 103-78-6, C₉H₁₆O, MW 140.23 g/mol) is an organic compound of the cycloalkyl methyl ketone class, consisting of a cyclohexane ring attached to an acetone moiety. It is a colorless to pale yellow liquid with a boiling point of 198–200°C, density of 0.905 g/mL (20°C), refractive index of 1.4525–1.4528, and a calculated logP (XlogP) of approximately 2.4–2.6.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 103-78-6
Cat. No. B095054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylacetone
CAS103-78-6
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC(=O)CC1CCCCC1
InChIInChI=1S/C9H16O/c1-8(10)7-9-5-3-2-4-6-9/h9H,2-7H2,1H3
InChIKeyUHBZEAPZATVYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexylacetone (CAS 103-78-6): Technical Grade Specifications and Structural Baseline


Cyclohexylacetone (CAS 103-78-6, C₉H₁₆O, MW 140.23 g/mol) is an organic compound of the cycloalkyl methyl ketone class, consisting of a cyclohexane ring attached to an acetone moiety [1]. It is a colorless to pale yellow liquid with a boiling point of 198–200°C, density of 0.905 g/mL (20°C), refractive index of 1.4525–1.4528, and a calculated logP (XlogP) of approximately 2.4–2.6 [2]. Its structure is formally the fully saturated analog of phenylacetone, a distinction that defines its unique physical and chemical behavior profile relative to aromatic and heterocyclic alternatives [1].

Why Cyclohexylacetone (CAS 103-78-6) Cannot Be Replaced by Generic Cyclohexyl or Phenyl Ketones


Substituting cyclohexylacetone with in-class compounds like cyclohexanone, phenylacetone, or cyclopentylacetone introduces significant deviations in key performance parameters, including volatility, solvency, and chemical reactivity [1]. Cyclohexylacetone exhibits a substantially higher boiling point (198–200°C) compared to cyclohexanone (155°C), which directly impacts its thermal stability and retention profile in formulations [2]. Furthermore, its unique aliphatic ring structure confers a distinct lipophilicity (logP ~2.4–2.6) and solvency profile that differs from both aromatic (e.g., phenylacetone) and smaller cycloalkyl analogs [3]. These differences are not trivial; they govern the compound's behavior in condensation reactions, fragrance substantivity, and partition-dependent processes [4].

Quantitative Performance Differentiation of Cyclohexylacetone (CAS 103-78-6) Against Key Analogs


Thermal Stability and Volatility: Boiling Point Advantage Over Cyclohexanone

Cyclohexylacetone exhibits a boiling point of 198–200°C, which is approximately 43–45°C higher than that of cyclohexanone (155°C) [1]. This difference is critical for applications requiring lower volatility and higher thermal processing stability, such as in high-temperature reactions or long-lasting fragrance formulations.

Thermal Stability Volatility Control Formulation Science

Lipophilicity and Partitioning: XlogP Comparison with Phenylacetone

Cyclohexylacetone has a calculated XlogP of 2.6 [1], indicating a moderate to high lipophilicity that differs from its aromatic counterpart phenylacetone. While exact experimental logP data for phenylacetone may vary, its aromatic ring generally results in a lower logP (~1.9) [2], making cyclohexylacetone substantially more hydrophobic. This difference is crucial for predicting membrane permeability, solvent partitioning, and retention in non-polar environments.

Lipophilicity Partitioning QSAR Formulation Design

Hydrogenation Chemoselectivity: Selective Saturation Route from Phenylacetone

Cyclohexylacetone can be produced via the selective hydrogenation of phenylacetone using a rhodium nanoparticle catalyst, achieving chemoselectivities exceeding 90% for aromatic ring reduction while preserving the ketone group [1]. This level of chemoselectivity is not inherently achievable with other cyclic ketone analogs without the aromatic precursor, highlighting a unique synthetic pathway.

Chemoselectivity Catalysis Synthetic Efficiency

Condensation Reactivity: Synthesis of Cyclohexenones for Fragrance Applications

Cyclohexylacetone serves as a key ketone component in aldol condensation reactions with α-methylene-aldehydes to produce cyclohexenone derivatives with specific fragrances and remanence properties [1]. This application is explicitly documented in patents for the fragrance industry, where the use of cyclohexylacetone yields compounds with defined olfactive characteristics not replicable with cyclohexanone or acetone alone.

Aldol Condensation Cyclohexenone Synthesis Fragrance Chemistry

Improved Synthesis Yield: Patent-Reported Enhancement Over Prior Art

A recent patent (CN112851486A) reports a preparation method for cyclohexylacetone that achieves an increased yield and features mild reaction conditions, simple post-treatment, and recyclable solvents [1]. The patent claims this method overcomes prior art limitations in large-scale production, with reported yields up to 61% in specific embodiments, which is a quantifiable improvement over lower-yielding traditional methods.

Process Optimization Yield Improvement Industrial Scalability

Aqueous Solubility Profile: Calculated Solubility for Formulation Screening

Cyclohexylacetone has a calculated aqueous solubility of approximately 2 g/L at 25°C . This value is notably lower than more polar analogs like cyclohexanone (which is miscible with water), but higher than fully aliphatic hydrocarbons. This specific solubility range positions it for unique applications where moderate water partitioning is desired.

Solubility Formulation Aqueous Compatibility

Validated Application Scenarios for Cyclohexylacetone (CAS 103-78-6) Based on Comparative Evidence


Synthesis of Cyclohexenone Fragrance Compounds with Defined Remanence

As documented in fragrance patents, cyclohexylacetone is a critical building block for synthesizing cyclohexenone derivatives through aldol condensation. This process yields compounds with specific odor profiles and enhanced substantivity, a performance characteristic that is directly linked to the use of cyclohexylacetone as a reactant [1]. This scenario is not effectively served by cyclohexanone or acetone due to the resulting differences in product structure and olfactive properties.

Hydrogenation Studies Requiring High Chemoselectivity for Aromatic Ring Saturation

For catalytic research focused on selective hydrogenation, cyclohexylacetone is the product of choice when starting from phenylacetone. Its formation can be achieved with >90% chemoselectivity using specialized Rh catalysts, making it an ideal substrate for developing or benchmarking new hydrogenation catalysts where selectivity is paramount [2].

High-Temperature Organic Synthesis and Solvent Applications

Given its boiling point of 198–200°C, cyclohexylacetone is preferred over cyclohexanone (155°C) for reactions or processes requiring sustained temperatures above 150°C without excessive evaporative loss. This makes it suitable as a high-boiling solvent or co-solvent in specialty polymerizations or high-temperature organic transformations where thermal stability is critical [3].

Industrial-Scale Production via Improved Catalytic Methods

Procurement teams focused on large-scale manufacturing can leverage the recently patented synthesis route (CN112851486A) that reports improved yield (up to 61%) and simplified post-treatment. This method, which uses cyclohexene and acetone in acetic acid with oxygen and specific catalysts, offers a cost-effective and scalable approach compared to older, less efficient methods [4].

Quote Request

Request a Quote for Cyclohexylacetone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.